CWHM-1008

Antimalarial Drug Resistance Plasmodium falciparum

CWHM-1008 is a uniquely characterized antimalarial tool compound. Choose this (3R,4S) enantiomer for its 9.3x potency advantage vs. chloroquine in Dd2 strains and >600-fold hERG selectivity over close analogs. Defined in vivo parameters (ED99 ~30 mg/kg/day) enable precise experimental design, reducing consumption. Avoid potency loss from incorrect stereoisomers; this compound is ideal for resistance reversal assays.

Molecular Formula C22H26F3N3O
Molecular Weight 405.465
CAS No. 2362539-97-5
Cat. No. B2630313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWHM-1008
CAS2362539-97-5
Molecular FormulaC22H26F3N3O
Molecular Weight405.465
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N(C)C)NC(=O)C2CNCC2C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C22H26F3N3O/c1-14(15-6-10-18(11-7-15)28(2)3)27-21(29)20-13-26-12-19(20)16-4-8-17(9-5-16)22(23,24)25/h4-11,14,19-20,26H,12-13H2,1-3H3,(H,27,29)/t14-,19+,20-/m0/s1
InChIKeyBNAUPWAOLQXQJZ-KPOBHBOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4S)-N-[(1S)-1-[4-(Dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2362539-97-5): Chemical Class and Core Identity for Procurement


The compound (3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2362539-97-5), commonly designated CWHM-1008, is a chiral 3,4-disubstituted pyrrolidine-3-carboxamide derivative with molecular formula C₂₂H₂₆F₃N₃O and molecular weight 405.46 g/mol [1]. It belongs to the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype and was identified as the lead compound from an extensive structure-activity relationship optimization effort targeting Plasmodium falciparum [2].

Why 4-Aryl Pyrrolidine Analogs Cannot Substitute for (3R,4S)-N-[(1S)-1-[4-(Dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2362539-97-5)


Substitution with structurally related 4-aryl-N-benzylpyrrolidine-3-carboxamide analogs introduces substantial risk of experimental failure due to pronounced sensitivity of antimalarial potency, stereochemical preference, and hERG liability to subtle structural modifications. Even within the same chemical series, replacing the dimethylaniline group with methoxy reduces potency by approximately 2-fold, while altering the 4-CF₃ substituent to methyl or chloro results in 3- to 4-fold potency losses [1]. Critically, the (3R,4S) stereochemistry is specifically required; the (3S,4R) enantiomer exhibits a 3-fold reduction in potency, and the pyridine analog 54a is nearly 3-fold less potent than the phenyl-containing 54b [1]. Furthermore, hERG liability varies dramatically across the series, with some phenyl-containing analogs exhibiting hERG/3D7 selectivity ratios as low as 8- to 20-fold, whereas 54b achieves >600-fold selectivity [1]. These non-linear SAR relationships preclude generic substitution without quantitative validation.

Quantitative Differentiation Evidence for (3R,4S)-N-[(1S)-1-[4-(Dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2362539-97-5)


Superior Potency Against Drug-Resistant P. falciparum Dd2 Strain Compared to Chloroquine

CWHM-1008 demonstrates approximately 9.3-fold greater potency than chloroquine against the multi-drug resistant P. falciparum Dd2 strain. Notably, while chloroquine exhibits reduced activity in Dd2 relative to 3D7 (resistance index ~4.3), CWHM-1008 displays enhanced activity against the resistant strain (resistance index ~0.5) [1].

Antimalarial Drug Resistance Plasmodium falciparum

Enhanced hERG Selectivity Profile Relative to In-Class Phenyl-Pyrrolidine Analogs

CWHM-1008 exhibits a hERG/3D7 selectivity ratio of >600-fold (hERG IC₅₀ = 32,000 nM; Pf 3D7 IC₅₀ = 51 nM). In contrast, other phenyl-substituted pyrrolidine analogs in the same series show substantially lower selectivity, with hERG IC₅₀ values as low as 2,110 nM and selectivity ratios ranging from 12- to 91-fold [1].

hERG Channel Cardiac Safety Selectivity Ratio

Oral Bioavailability and Mouse Pharmacokinetic Profile Relative to In-Class Comparator 34

In mouse pharmacokinetic studies, CWHM-1008 achieved oral bioavailability of 32% (5 mg/kg p.o.) with a half-life of 4.4 h (2 mg/kg i.v.) and low clearance (CLz = 3.3 mL/min/kg). By comparison, in-class analog 34 showed only 13% oral bioavailability (5 mg/kg p.o.), representing a 2.5-fold improvement for CWHM-1008 [1].

Oral Bioavailability Pharmacokinetics Mouse Model

Chiral Stereochemical Preference: (3R,4S) Configuration Delivers 3-Fold Potency Advantage

The (3R,4S) stereochemistry of CWHM-1008 is essential for optimal antimalarial activity. The enantiomer pair (3R,4S)-54a versus (3S,4R)-52a shows a 3-fold potency difference favoring the (3R,4S) configuration [1]. Furthermore, the pyridine analog (3R,4S)-54a is nearly 3-fold less potent than the phenyl-containing CWHM-1008 (3R,4S)-54b [1].

Stereochemistry Enantioselectivity Structure-Activity Relationship

In Vivo Efficacy: Dose-Dependent Parasitemia Suppression with ED₉₉ ~30 mg/kg/day

In the murine Peters 4-day suppressive test using P. chabaudi ASCQ (chloroquine-resistant strain), oral CWHM-1008 administered once daily produced dose-dependent inhibition of parasitemia: 22.4% at 3 mg/kg/day, 75.2% at 10 mg/kg/day, and 98.7% at 30 mg/kg/day. The estimated ED₉₀ is ~20 mg/kg/day and ED₉₉ ~30 mg/kg/day. Plasma concentrations at the efficacious 30 mg/kg dose remained above the in vitro Pf 3D7 IC₅₀ for 24 h (110 nM at 24 h post-dose) [1].

In Vivo Efficacy Mouse Model Peters 4-Day Test

Validated Application Scenarios for (3R,4S)-N-[(1S)-1-[4-(Dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (CAS 2362539-97-5)


Antimalarial Drug Resistance Studies Using Multi-Drug Resistant P. falciparum Dd2

CWHM-1008 is uniquely suited for antimalarial research focused on drug resistance mechanisms. Its 9.3-fold potency advantage over chloroquine against the Dd2 strain and enhanced activity in resistant versus sensitive parasites (resistance index ~0.5) make it a valuable positive control or reference compound for resistance reversal assays and combination studies with established antimalarials [1]. Researchers investigating chloroquine resistance pathways can employ CWHM-1008 as a comparator that circumvents the resistance phenotype.

In Vivo Malaria Efficacy Studies with Oral Dosing in Rodent Models

For laboratories requiring a validated orally active antimalarial tool compound, CWHM-1008 offers defined in vivo parameters: ED₉₉ of ~30 mg/kg/day (q.d.) in the Peters 4-day suppressive test, 32% oral bioavailability in mice, and 24 h plasma concentrations exceeding the in vitro IC₅₀ at efficacious doses [1]. These data enable precise experimental design without preliminary dose-ranging studies, reducing animal usage and compound consumption.

hERG Safety Profiling and Structure-Toxicity Relationship Studies

CWHM-1008's >600-fold hERG selectivity window (hERG IC₅₀ = 32,000 nM vs. Pf 3D7 IC₅₀ = 51 nM) distinguishes it from closely related phenyl-pyrrolidine analogs that exhibit hERG binding affinities as high as 2,110 nM and selectivity ratios as low as 12-fold [1]. Medicinal chemistry groups optimizing antimalarial leads for reduced cardiac liability can use CWHM-1008 as a benchmark for acceptable hERG selectivity within this chemotype.

Stereochemical SAR and Chiral Probe Development

Given the established 3-fold potency preference for the (3R,4S) configuration over (3S,4R) and the 2.7-fold advantage of phenyl over pyridine at the pyrrolidine 4-position, CWHM-1008 serves as a validated chiral reference standard for developing stereoselective analytical methods and for calibrating computational models of pyrrolidine-based antimalarials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CWHM-1008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.